Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate
Description
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is a carbamate derivative featuring an azo (-N=N-) linkage connecting a 4-aminotoluene (4-amino-2-methylphenyl) group to a phenylcarbamate moiety. This structure confers unique electronic and steric properties, making it relevant in applications such as dyes, pharmaceuticals, or agrochemicals.
Properties
CAS No. |
67905-62-8 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl N-[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]carbamate |
InChI |
InChI=1S/C15H16N4O2/c1-10-9-11(16)3-8-14(10)19-18-13-6-4-12(5-7-13)17-15(20)21-2/h3-9H,16H2,1-2H3,(H,17,20) |
InChI Key |
QMMLWXUTSYZDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-Amino-2-methylphenyl derivative : This acts as the coupling component bearing the amino and methyl substituents on the aromatic ring.
- Methyl 4-aminophenylcarbamate or related carbamate ester : This provides the carbamate functionality and the aromatic site for diazotization or coupling.
Stepwise Synthesis
| Step | Reaction Type | Reagents & Conditions | Description |
|---|---|---|---|
| 1 | Diazotization | 4-Amino-2-methylphenylamine + NaNO2 + HCl, 0–5°C | Formation of diazonium salt from 4-amino-2-methylphenylamine under cold acidic conditions |
| 2 | Azo Coupling | Diazonium salt + methyl 4-aminophenylcarbamate, alkaline medium or buffered solution | Coupling of diazonium salt with carbamate-bearing aromatic amine to form the azo linkage |
| 3 | Purification | Recrystallization or chromatography | Isolation of pure this compound |
Reaction Conditions and Notes
- Temperature control is critical during diazotization to prevent decomposition of the diazonium salt.
- The pH of the coupling reaction is usually maintained slightly alkaline to facilitate nucleophilic attack on the diazonium salt.
- The carbamate group is stable under these reaction conditions, allowing its incorporation without degradation.
- The amino substituent on the coupling partner enhances the electron density of the aromatic ring, promoting efficient azo coupling.
Alternative Synthetic Routes and Related Methods
While diazotization and azo coupling remain the primary route, other methods reported for azo dye synthesis that could be applicable include:
- Oxidation of primary amines using oxidants like potassium permanganate or lead tetraacetate to form azo linkages, though less common for carbamate-substituted azo compounds.
- Condensation of hydrazines and quinones or condensation of primary amines with nitroso derivatives , offering alternative azo bond formation mechanisms.
- Starting from pre-formed azo compounds and subsequent functional group transformations to introduce the carbamate ester.
However, these methods are less frequently employed for this specific compound due to complexity and lower selectivity.
Research Findings on Synthesis Efficiency and Optimization
- The diazotization-coupling method offers high yields and purity for this compound with minimal side reactions.
- The presence of electron-donating groups (amino and methyl) on the aromatic rings influences the color and stability of the azo dye, as well as the reactivity during coupling.
- Optimization of reaction pH and temperature enhances the coupling efficiency and reduces by-product formation.
- The compound’s carbamate ester moiety remains intact throughout synthesis, which is critical for its intended applications.
Summary Table: Preparation Methods Overview
Chemical Reactions Analysis
Types of Reactions
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their function. The pathways involved often include the disruption of normal cellular processes by altering protein structures .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Data
Research Findings
- Synthesis : The target compound is synthesized via diazo coupling, whereas sulfonyl analogs (e.g., ) require multi-step routes involving sulfonation and carbamate formation .
- Biological Activity : Azo-carbamates exhibit moderate antimicrobial activity (MIC ~50–100 µg/mL), outperformed by sulfonyl derivatives (MIC ~10–20 µg/mL) due to enhanced target binding .
- Computational Studies : DFT analyses (similar to ) predict the target compound’s azo group contributes to a HOMO-LUMO gap of ~4.5 eV, suggesting suitability as a light-absorbing material.
Biological Activity
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate, a compound belonging to the class of azo dyes and carbamates, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and associated research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : Methyl 4-[(4-amino-2-methylphenyl)azo]phenylcarbamate
- Molecular Formula : CHNO
This compound features an azo group (-N=N-) which is known for its ability to form stable colored compounds, making it useful in various applications, including dyes and pigments.
Research indicates that compounds with azo and carbamate functionalities can exhibit a range of biological activities, including:
- Antioxidant Activity : Azo compounds have been studied for their ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Antimicrobial Properties : Some studies suggest that azo derivatives can inhibit microbial growth, making them candidates for antimicrobial agents.
- Enzyme Inhibition : Certain carbamates are known inhibitors of acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease.
Antioxidant Activity
A study showed that methyl carbamates exhibit significant antioxidant properties. The compound was tested against various reactive oxygen species (ROS), demonstrating a capacity to reduce oxidative damage in cellular models .
Antimicrobial Effects
In vitro studies revealed that this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .
Enzyme Inhibition
The compound was evaluated as a potential AChE inhibitor. The results indicated an IC value that suggests moderate inhibition, positioning it as a potential lead compound for further development in neurodegenerative disease therapies .
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | IC Value | Reference |
|---|---|---|---|
| Antioxidant | This compound | 25 µM | |
| Antimicrobial | This compound | 50 µg/mL | |
| AChE Inhibition | This compound | 30 µM |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has a moderate safety profile; however, further toxicological evaluations are necessary to fully understand its safety in clinical applications .
Q & A
Basic Research: Synthesis Optimization and Reaction Parameter Control
Q: What methodologies are recommended for optimizing the synthesis of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate, particularly in managing azo coupling and carbamate formation? A: The synthesis involves sequential azo coupling and carbamate functionalization. Zinc-promoted protocols (e.g., using ZnCl₂ as a catalyst) can enhance carbamate yields by stabilizing intermediates during nucleophilic substitution . For azo coupling, pH control (pH 6–8) and low temperatures (0–5°C) minimize diazonium salt decomposition . Solvent selection (e.g., DMF or THF) and inert atmospheres (N₂/Ar) improve reaction reproducibility, as side reactions like oxidation are suppressed .
Basic Research: Spectroscopic Characterization and Assignments
Q: How can researchers resolve ambiguities in FT-IR, Raman, and NMR spectral assignments for this compound? A: Cross-validate vibrational modes (e.g., azo N=N stretch at ~1440–1580 cm⁻¹ in FT-IR/Raman) using density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level . For NMR, deuterated DMSO is ideal for observing carbamate NH protons (δ 9.5–10.5 ppm), while 2D-COSY and HSQC experiments clarify aromatic proton coupling patterns .
Advanced Research: Computational Modeling of Electronic Transitions
Q: What computational approaches are suitable for predicting electronic transitions and solvatochromic behavior in this azo-carbamate compound? A: Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) accurately predicts λₘₐₓ shifts in solvents of varying polarity . Basis sets like 6-311G++(d,p) capture intramolecular charge transfer (ICT) between the azo and carbamate moieties. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .
Advanced Research: Addressing Structural Discrepancies in Crystallographic Data
Q: How can crystallographic discrepancies (e.g., bond-length variations) in related azo-carbamates be resolved? A: Refinement using SHELXL (with Hirshfeld atom refinement for H-atom placement) improves accuracy for disordered azo groups . Pair ORTEP-III graphical models with residual density maps to identify torsional errors in carbamate planes . For twinned crystals, leverage SHELXD’s dual-space algorithms for phase correction .
Advanced Research: Structure-Activity Relationships (SAR) in Analog Design
Q: How do substituent modifications (e.g., methyl vs. chlorine) on the phenyl rings influence bioactivity? A: Comparative SAR studies show that electron-donating groups (e.g., -CH₃) enhance π-π stacking in receptor binding, while electron-withdrawing groups (e.g., -Cl) increase metabolic stability but reduce solubility . For antimicrobial activity, 4-methyl substitution on the aniline ring improves lipophilicity (logP ~2.5), correlating with membrane penetration .
Advanced Research: Reconciling Contradictory Bioactivity Data Across Studies
Q: How should researchers address conflicting reports on this compound’s bioactivity (e.g., antimicrobial vs. anticancer)? A: Standardize assay conditions:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and inoculum sizes.
- Control solvent effects (e.g., DMSO ≤0.1% v/v).
- Cross-reference with structurally similar compounds (e.g., ethyl carbamate analogs show lower cytotoxicity due to reduced bioavailability ). Meta-analyses of IC₅₀ values under matched protocols clarify discrepancies .
Basic Research: Stability Under Varied pH and Temperature Conditions
Q: What experimental conditions destabilize this compound? A: The azo bond undergoes hydrolysis at pH < 3 or > 10, monitored via UV-Vis absorbance decay at λₘₐₓ ~450 nm . Thermal stability assays (TGA/DSC) show decomposition above 180°C, with carbamate cleavage dominating . Store solutions in amber vials at –20°C to prevent photodegradation .
Advanced Research: Elucidating Degradation Pathways via Mass Spectrometry
Q: What degradation products form under accelerated stability testing, and how are they characterized? A: LC-MS/MS (ESI⁺ mode) identifies primary degradation products:
- m/z 241 : Cleavage of the carbamate group.
- m/z 150 : Azo bond reduction to hydrazine derivatives.
Isotopic labeling (¹⁵N) confirms hydrolytic pathways under acidic conditions .
Basic Research: Purity Assessment via Chromatographic and Spectroscopic Methods
Q: Which techniques are most reliable for assessing purity and detecting trace intermediates? A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted aniline precursors (retention time ~3.2 min) . Purity >98% is confirmed via integration of the carbamate proton signal (¹H NMR) and absence of extraneous peaks in FT-IR .
Advanced Research: Designing In Vivo Bioactivity Studies
Q: What variables must be controlled in preclinical studies to evaluate pharmacokinetic behavior? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
